8-Chloro-7-methoxychroman-4-one
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Overview
Description
8-Chloro-7-methoxychroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with chlorine and methoxy substituents at positions 8 and 7, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-methoxychroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-hydroxyacetophenone derivatives, which undergo cyclization in the presence of acidic or basic catalysts. The reaction conditions often involve heating and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-7-methoxychroman-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction to dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
8-Chloro-7-methoxychroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 8-Chloro-7-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit tumor necrosis factor-α (TNF-α) or other inflammatory mediators, contributing to its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Chroman-4-one: Lacks the chlorine and methoxy substituents but shares the core structure.
7-Methoxychroman-4-one: Similar structure but without the chlorine substituent.
8-Chlorochroman-4-one: Similar structure but without the methoxy substituent.
Uniqueness: 8-Chloro-7-methoxychroman-4-one is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H9ClO3 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
8-chloro-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9ClO3/c1-13-8-3-2-6-7(12)4-5-14-10(6)9(8)11/h2-3H,4-5H2,1H3 |
InChI Key |
YKBYBRSGVAXYFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CCO2)Cl |
Origin of Product |
United States |
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